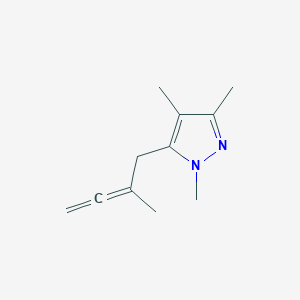
PYRAZOLE,5-(2-METHYL-2,3-BUTADIENYL)-1,3,4-TRIMETHYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PYRAZOLE,5-(2-METHYL-2,3-BUTADIENYL)-1,3,4-TRIMETHYL- is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique substitution pattern, which includes a 2-methyl-2,3-butadienyl group and three methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-diketones or their equivalents. For PYRAZOLE,5-(2-METHYL-2,3-BUTADIENYL)-1,3,4-TRIMETHYL-, a possible synthetic route could involve the condensation of a suitable hydrazine with a diketone precursor that has the desired substitution pattern. Reaction conditions may include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors, automated systems for precise control of reaction conditions, and purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazole derivatives can undergo various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of pyrazoles can lead to the formation of dihydropyrazoles or pyrazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce pyrazolines.
Applications De Recherche Scientifique
Chemistry
Pyrazole derivatives are widely used in organic synthesis as building blocks for more complex molecules. They serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine
In medicinal chemistry, pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties. They are investigated for their potential as therapeutic agents in various diseases.
Industry
In the industrial sector, pyrazole compounds are used as corrosion inhibitors, stabilizers for polymers, and additives in lubricants.
Mécanisme D'action
The mechanism of action of pyrazole derivatives depends on their specific biological activity. For example, anti-inflammatory pyrazoles may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. The molecular targets and pathways involved vary based on the compound’s structure and intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazole: The parent compound with no substitutions.
1,3,4-Trimethylpyrazole: A simpler derivative with three methyl groups.
5-(2-Methyl-2,3-butadienyl)pyrazole: A derivative with the butadienyl group but without the additional methyl groups.
Uniqueness
PYRAZOLE,5-(2-METHYL-2,3-BUTADIENYL)-1,3,4-TRIMETHYL- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives. The presence of the butadienyl group and multiple methyl groups can influence its reactivity, stability, and interactions with biological targets.
Propriétés
Numéro CAS |
17512-08-2 |
|---|---|
Formule moléculaire |
C11H16N2 |
Poids moléculaire |
176.26 g/mol |
InChI |
InChI=1S/C11H16N2/c1-6-8(2)7-11-9(3)10(4)12-13(11)5/h1,7H2,2-5H3 |
Clé InChI |
FXOTWDYPDWRMSA-UHFFFAOYSA-N |
SMILES |
CC1=C(N(N=C1C)C)CC(=C=C)C |
SMILES canonique |
CC1=C(N(N=C1C)C)CC(=C=C)C |
Synonymes |
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl-, |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















